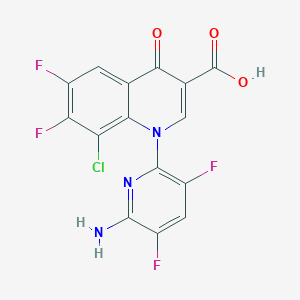
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria. It is a derivative of quinolone, characterized by the presence of multiple fluorine atoms, which enhance its antibacterial efficacy.
Méthodes De Préparation
The synthesis of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves several steps:
Synthetic Routes: The compound is typically synthesized through a multi-step process starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluorine atoms, and functionalization of the pyridine ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
Applications De Recherche Scientifique
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mécanisme D'action
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparaison Avec Des Composés Similaires
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique among quinolone antibiotics due to its multiple fluorine substitutions, which enhance its antibacterial activity. Similar compounds include:
Delafloxacin: Known for its broad-spectrum activity and efficacy in acidic environments.
Finafloxacin: Exhibits high activity against both gram-positive and gram-negative bacteria.
Zabofloxacin: Effective against antibiotic-resistant strains and used in the treatment of respiratory infections.
Propriétés
Formule moléculaire |
C15H6ClF4N3O3 |
|---|---|
Poids moléculaire |
387.67 g/mol |
Nom IUPAC |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
Clé InChI |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
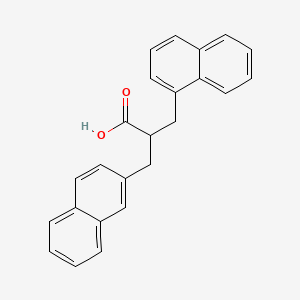
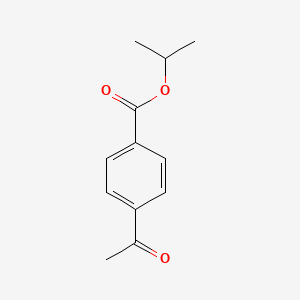
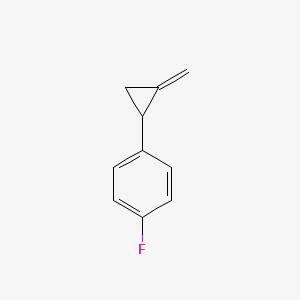

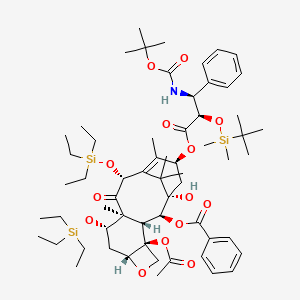
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)

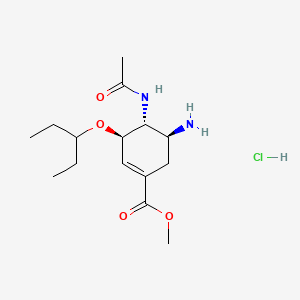
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
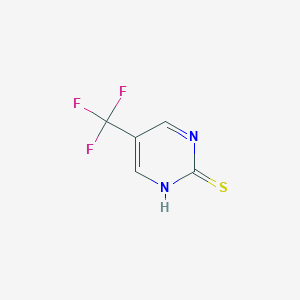
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
